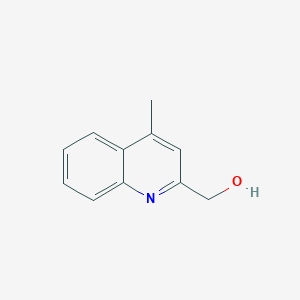
Dimethyl succinate-2,2,3,3-d4
Overview
Description
Dimethyl succinate-2,2,3,3-d4, also known as Dimethyl butanedioate-2,2,3,3-d4, has the molecular formula C6H6D4O4 and a molecular weight of 150.17 . It is a stable isotope .
Synthesis Analysis
The synthesis of dimethyl succinate involves the esterification of succinic acid . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Scientific Research Applications
Insulinotropic Action and Diabetes Mellitus Treatment
- Dimethyl succinate, specifically its dimethyl ester (SAD), has shown potential as a tool for treating non-insulin-dependent diabetes mellitus. SAD significantly enhances insulin output evoked by high concentrations of D-glucose, both in the absence and presence of glimepiride, in a perfused pancreas model. This effect is observed in both normoglycemic and hyperglycemic rats. However, SAD does not affect glucagon secretion, indicating its specific insulinotropic efficiency, particularly in B-cell glucotoxicity models of type 2 diabetes (Leclercq-Meyer & Malaisse, 1994).
Chemical Synthesis and Bio-Based Platform Chemicals
- Dimethyl succinate (DMS) is an important building block for bio-based platform chemicals. A one-pot, metal-free synthesis of DMS from D-fructose has been developed using Amberlyst-70 catalyst, offering a sustainable method for DMS production. This process showcases DMS's potential as a versatile reagent for synthesizing various biomass derivatives under environmentally friendly conditions (He et al., 2021).
Immunomodulation and Metabolism
- Dimethyl fumarate (DMF), a derivative of the Krebs cycle intermediate fumarate, is used in multiple sclerosis and psoriasis treatments. DMF modulates immune responses by targeting the glycolytic enzyme GAPDH and down-regulating aerobic glycolysis in myeloid and lymphoid cells. This immunomodulation effect underscores the potential of targeting metabolism in autoimmune diseases (Kornberg et al., 2018).
Cellular Metabolism
- The metabolism of dimethyl ester of succinic acid (SAD) has been examined in myocytes. While less efficiently metabolized in myocytes compared to hepatocytes or pancreatic islets, SAD could still be utilized as a nutrient in situations of ATP depletion. This highlights the potential role of succinate esters in cellular energy dynamics (Zhang, Rasschaert & Malaisse, 1995).
Catalysis and Green Chemistry
- Dimethyl carbonate (DMC), prepared from CO2, demonstrates versatile reactivity in sustainable protocols for converting biosourced substrates. DMC is involved in methylation and carboxymethylation reactions, transforming chemicals like succinic acid into value-added compounds. These processes are key examples of green chemistry, combining renewable resource upgrading with safe reagents and minimal waste production (Selva et al., 2019).
Mechanism of Action
Target of Action
Dimethyl succinate-d4, also known as Dimethyl succinate-2,2,3,3-d4, is a deuterium-labeled compound It’s worth noting that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Mode of Action
Deuterium-labeled compounds like dimethyl succinate-d4 have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Succinate serves as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The impact of deuteration on the pharmacokinetics of pharmaceuticals has been noted . This could potentially lead to changes in drug efficacy and safety profiles.
Biochemical Analysis
Biochemical Properties
Dimethyl succinate-2,2,3,3-d4 plays a significant role in biochemical reactions, particularly in the tricarboxylic acid cycle (TCA cycle). It is a substrate for the enzyme succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate. This reaction is crucial for the production of adenosine triphosphate (ATP) through oxidative phosphorylation. Additionally, this compound interacts with other enzymes such as fumarase and malate dehydrogenase, facilitating the conversion of fumarate to malate and malate to oxaloacetate, respectively .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By participating in the TCA cycle, it contributes to the production of ATP, which is essential for cellular energy. The compound also affects the expression of genes involved in energy metabolism and mitochondrial function. Studies have shown that this compound can enhance mitochondrial respiration and reduce oxidative stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes in the TCA cycle. It acts as a competitive inhibitor of succinate dehydrogenase, preventing the conversion of succinate to fumarate. This inhibition leads to an accumulation of succinate, which can activate hypoxia-inducible factor 1-alpha (HIF-1α) and promote cellular adaptation to low oxygen conditions. Additionally, this compound can modulate the activity of other enzymes in the TCA cycle, influencing overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, making it suitable for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance mitochondrial function and improve energy metabolism without causing adverse effects. At high doses, this compound can lead to toxicity, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, fumarase, and malate dehydrogenase, facilitating the conversion of succinate to fumarate, fumarate to malate, and malate to oxaloacetate. These interactions are essential for maintaining metabolic flux and ensuring the continuous production of ATP .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via monocarboxylate transporters (MCTs) and accumulate in mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are crucial for its role in cellular metabolism and energy production .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it participates in the TCA cycle. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to the enzymes it interacts with. Targeting signals and post-translational modifications may direct this compound to specific mitochondrial compartments, enhancing its biochemical activity .
properties
IUPAC Name |
dimethyl 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOBHXGJLMRAB-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481958 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30994-23-1 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

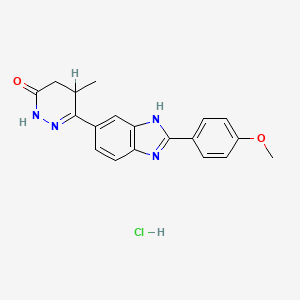
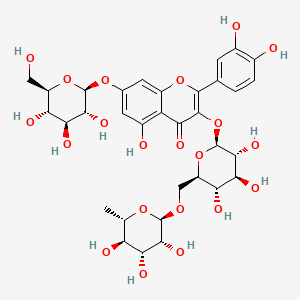
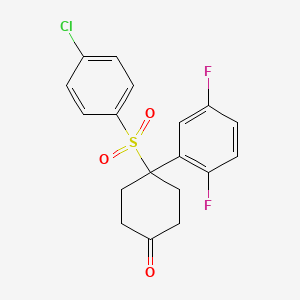
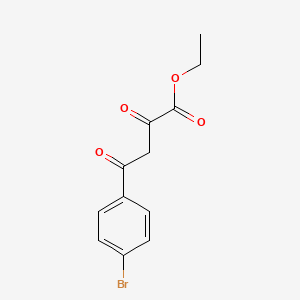
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
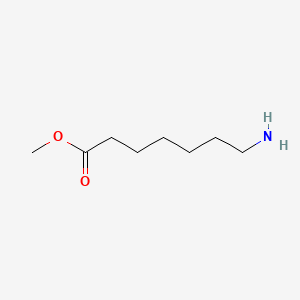

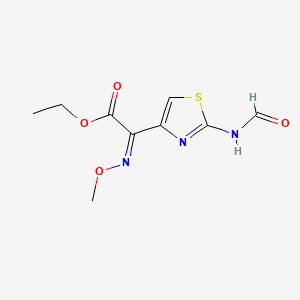
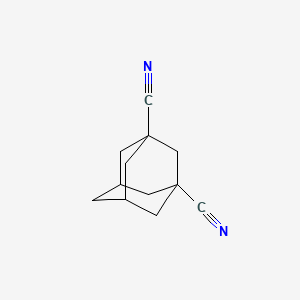


![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
